trisodium;(2S)-2-[bis(carboxylato(113C)methyl)amino]propanoate
CAS No.:
Cat. No.: VC20424699
Molecular Formula: C7H8NNa3O6
Molecular Weight: 273.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H8NNa3O6 |
|---|---|
| Molecular Weight | 273.10 g/mol |
| IUPAC Name | trisodium;(2S)-2-[bis(carboxylato(113C)methyl)amino]propanoate |
| Standard InChI | InChI=1S/C7H11NO6.3Na/c1-4(7(13)14)8(2-5(9)10)3-6(11)12;;;/h4H,2-3H2,1H3,(H,9,10)(H,11,12)(H,13,14);;;/q;3*+1/p-3/t4-;;;/m0.../s1/i2+1,3+1;;; |
| Standard InChI Key | OHOTVSOGTVKXEL-PVUIRWQTSA-K |
| Isomeric SMILES | C[C@@H](C(=O)[O-])N([13CH2]C(=O)[O-])[13CH2]C(=O)[O-].[Na+].[Na+].[Na+] |
| Canonical SMILES | CC(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+] |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a central chiral carbon (S-configuration) bonded to an amino group modified with two carboxymethyl groups and a carboxylate moiety. The sodium cations neutralize the negative charges on the three carboxylate oxygen atoms, enhancing water solubility . Isotopic labeling with carbon-13 (113C) in the carboxymethyl groups is utilized in tracer studies to track metabolic pathways or environmental behavior.
Key Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| CAS Number | 164462-16-2, 170492-24-7 | |
| IUPAC Name | Trisodium (2S)-2-[bis(carboxylatomethyl)amino]propanoate | |
| SMILES | [Na+].[Na+].[Na+].CC(N(CC([O-])=O)CC([O-])=O)C([O-])=O |
Synthesis and Industrial Production
Synthetic Pathways
The synthesis involves cyanomethylation of α-alanine with formaldehyde and hydrogen cyanide, followed by hydrolysis and neutralization with sodium hydroxide . Industrial-scale production employs continuous flow reactors to optimize yield (77–97%) and minimize impurities like nitrilotriacetic acid (NTA), a potential carcinogen .
Reaction Steps
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Cyanomethylation:
-
Hydrolysis:
-
Neutralization:
Isotopic Variants
The carbon-13 labeled variant (113C) is synthesized using isotopically enriched reagents for applications in nuclear magnetic resonance (NMR) studies and environmental tracing.
Physicochemical Properties
Chelation Capacity
MGDA-Na₃ exhibits a calcium binding capacity of 160–195 mg CaCO₃/g, surpassing theoretical values due to its dynamic interaction with metal ions . Its stability constants () for common ions are:
Solubility and Stability
The compound is highly water-soluble (>500 g/L at 25°C) and stable across a pH range of 3–11, making it suitable for formulations in detergents and personal care products .
Applications in Industry and Research
Detergents and Cleaning Agents
MGDA-Na₃ replaces phosphates and EDTA in eco-friendly detergents, effectively removing calcium soap deposits and preventing limescale . In dishwasher tablets, it enhances stain removal efficiency for tea and protein-based residues by 30% compared to traditional chelators .
Biomedical Applications
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Antimicrobial Activity: Disrupts metal-dependent enzymes in pathogens, showing efficacy against E. coli and S. aureus at 0.5–2.0 mM concentrations .
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Drug Formulations: Stabilizes metal ions in topical creams, improving shelf life and reducing oxidative degradation .
Environmental Remediation
Used in soil remediation to solubilize heavy metals (e.g., Pb²⁺, Cd²⁺), achieving 70–85% metal extraction efficiency in contaminated sites .
Comparative Analysis with Analogues
| Property | MGDA-Na₃ | EDTA | NTA |
|---|---|---|---|
| Biodegradability | High | Low | Moderate |
| Ca²⁺ Binding Capacity | 195 mg/g | 150 mg/g | 130 mg/g |
| Environmental Impact | Low | High | Moderate |
Future Research Directions
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